molecular formula C15H15ClN2O3S B10967306 4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide

4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide

Cat. No.: B10967306
M. Wt: 338.8 g/mol
InChI Key: NCJJAOSKORPKRX-UHFFFAOYSA-N
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Description

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-METHYLBENZAMIDE is a chemical compound with the molecular formula C15H15ClN2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonamido group, and a methylbenzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-METHYLBENZAMIDE typically involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form N-(4-chlorophenyl)methanesulfonamide. This intermediate is then reacted with N-methylbenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)METHANESULFONAMIDE: Shares the methanesulfonamide group but lacks the benzamide moiety.

    Methanesulfonamide: A simpler compound with only the methanesulfonamide group.

    4-Chloroaniline: Contains the chlorophenyl group but lacks the methanesulfonamide and benzamide groups.

Uniqueness

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-METHYLBENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfonylamino]-N-methylbenzamide

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)12-4-8-14(9-5-12)18-22(20,21)10-11-2-6-13(16)7-3-11/h2-9,18H,10H2,1H3,(H,17,19)

InChI Key

NCJJAOSKORPKRX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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